1,2,3,7,8-pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD) with the molecular formula C12H3Cl5O2. It is a persistent organic pollutant known for its environmental persistence, bioaccumulation, and potential toxic effects. This compound is often found as a by-product of various industrial processes, including the manufacture of herbicides and the incineration of chlorine-containing substances .
Preparation Methods
1,2,3,7,8-Pentachlorodibenzo-p-dioxin can be synthesized through several methods, including:
Chemical Reactions Analysis
1,2,3,7,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can dechlorinate the compound, potentially forming less chlorinated dibenzodioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,7,8-Pentachlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Studies: It is used as a marker for studying environmental pollution and the effects of persistent organic pollutants.
Biological Studies: It is used to study the mechanisms of action of dioxins and their effects on cellular processes.
Industrial Monitoring: The compound is monitored in industrial processes to ensure compliance with environmental regulations and to minimize its release into the environment.
Mechanism of Action
1,2,3,7,8-Pentachlorodibenzo-p-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes . This activation can result in toxic effects, such as disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is part of a larger group of polychlorinated dibenzodioxins (PCDDs), which include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Another chlorinated dioxin with similar environmental persistence and toxic effects.
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD): Exhibits similar properties but with different chlorination patterns.
This compound is unique due to its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,3,7,8-pentachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZPQQWDODWAU-WCGVKTIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911303 | |
Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109719-79-1 | |
Record name | 1,2,3,7,8-PeCDD-13C12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109719-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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